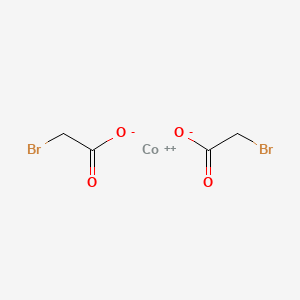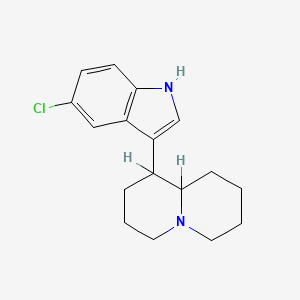
3-Pentyloxirane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Epoxyoctanal is an organic compound with the molecular formula C8H14O2. It is a member of the epoxyalkanal family, characterized by the presence of an epoxide ring and an aldehyde group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Epoxyoctanal can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate using baker’s yeast, which yields ethyl 3-chloro-2-hydroxyoctanoate. This intermediate is then converted to 2,3-Epoxyoctanal through a series of steps, including dehydrochlorination and oxidation .
Industrial Production Methods
In industrial settings, the production of 2,3-Epoxyoctanal often involves the use of chlorohydrin intermediates. For example, the chlorohydrin of 2-butene can be converted to 2,3-epoxybutane, which can then be further processed to obtain 2,3-Epoxyoctanal .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Epoxyoctanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
2,3-Epoxyoctanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of epoxy resins and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Epoxyoctanal involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Epoxybutane: Similar in structure but with a shorter carbon chain.
3,7-Dimethyl-2,3-epoxyoctanal: Contains additional methyl groups, leading to different reactivity and applications.
Uniqueness
2,3-Epoxyoctanal is unique due to its specific combination of an epoxide ring and an aldehyde group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial processes .
Eigenschaften
CAS-Nummer |
42134-50-9 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3-pentyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
YWFUECKBUFORTA-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@@H](O1)C=O |
Kanonische SMILES |
CCCCCC1C(O1)C=O |
Dichte |
0.936-0.946 (20°) |
Physikalische Beschreibung |
Colourless to pale yellow liquid; fatty aroma with citrus notes |
Löslichkeit |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)
![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)








![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12698728.png)


